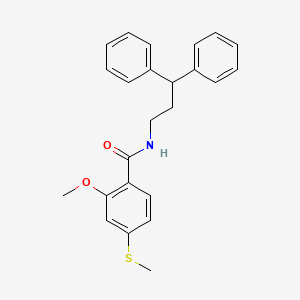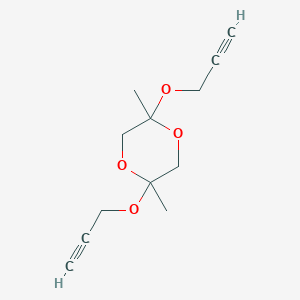![molecular formula C19H20ClFN4O2 B5214543 N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide is a chemical compound that is commonly known as CFPP. It is a synthetic molecule that has been used in scientific research to study the mechanism of action of certain drugs. CFPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. In recent years, CFPP has gained significant attention due to its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
CFPP is a potent inhibitor of the enzyme N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that are involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By inhibiting this compound, CFPP increases the levels of endocannabinoids in the body, which can lead to the beneficial effects observed in preclinical studies.
Biochemical and Physiological Effects:
CFPP has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. CFPP has also been found to have anti-inflammatory and anti-tumor properties, which may be due to its effects on the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
CFPP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, which makes it a valuable tool for studying the endocannabinoid system. CFPP is also relatively stable and can be easily synthesized in large quantities. However, CFPP has some limitations for use in lab experiments. It is a synthetic molecule that may not accurately reflect the effects of endocannabinoids in the body. Additionally, CFPP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Orientations Futures
There are several future directions for research on CFPP. One area of interest is the potential therapeutic applications of CFPP in the treatment of various diseases, including anxiety, depression, and pain. Further research is needed to determine the safety and efficacy of CFPP in clinical settings. Another area of interest is the development of new compounds that target the endocannabinoid system. CFPP has provided valuable insights into the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide inhibitors, which may lead to the development of more effective and safer drugs in the future.
Méthodes De Synthèse
The synthesis of CFPP involves several steps, starting with the reaction of 3-chloro-4-fluoroaniline with 2-pyrazinecarboxylic acid to form 3-chloro-4-fluoro-N-(2-pyrazinyl)aniline. This intermediate is then reacted with 4-piperidone hydrochloride to form N-(3-chloro-4-fluorophenyl)-3-(1-(2-pyrazinylcarbonyl)-4-piperidinyl)propanamide, which is then purified to obtain CFPP.
Applications De Recherche Scientifique
CFPP has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including anxiety, depression, and pain. It has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. CFPP has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of inflammatory and cancer-related conditions.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-15-11-14(2-3-16(15)21)24-18(26)4-1-13-5-9-25(10-6-13)19(27)17-12-22-7-8-23-17/h2-3,7-8,11-13H,1,4-6,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBJTOSMZQFNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)

![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)

![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)
![3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5214527.png)
![2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5214535.png)